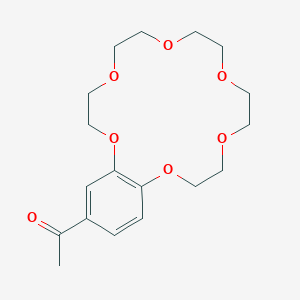

4'-Acetylbenzo-18-crown 6-Ether

Description

Significance of Crown Ethers in Supramolecular Chemistry

Crown ethers are a class of macrocyclic polyethers that have significantly advanced the field of supramolecular chemistry. numberanalytics.com Their discovery was a landmark event that catalyzed the development of host-guest chemistry. nih.gov The defining feature of crown ethers is their ability to selectively form stable complexes with various cations, especially alkali and alkaline earth metals. numberanalytics.comnumberanalytics.com This selectivity is primarily determined by the size of the crown ether's central cavity, which is lined with oxygen atoms that coordinate with the guest cation. jove.com For instance, 18-crown-6 (B118740) has a cavity size that is ideal for binding the potassium ion (K+). jove.comnumberanalytics.com

The complexation between a crown ether and a cation is a dynamic process driven by ion-dipole interactions. numberanalytics.com This ability to sequester cations has numerous applications in organic synthesis, such as enhancing the nucleophilicity of anions and facilitating phase transfer catalysis, where ions are transported between immiscible phases (e.g., aqueous and organic). numberanalytics.comjove.com Furthermore, crown ethers are integral in the construction of more complex supramolecular assemblies like molecular switches and machines. numberanalytics.com Their versatile binding capabilities extend to ammonium (B1175870) ions and even neutral molecules, making them invaluable tools in molecular recognition and self-assembly studies. numberanalytics.com

Historical Context of Crown Ether Research and Nobel Contributions

The journey of crown ethers began in 1967 with the serendipitous discovery by Charles J. Pedersen, a chemist at DuPont. wikipedia.orgwikipedia.org While attempting to synthesize a complexing agent for divalent cations, he isolated a white, crystalline by-product which he identified as dibenzo-18-crown-6 (B77160). nobelprize.orgnih.gov He was surprised to find that this new compound could strongly complex potassium cations. wikipedia.org This discovery was the first time a neutral synthetic compound was shown to be capable of binding alkali metal cations. nobelprize.org Pedersen coined the term "crown ether" due to the molecule's crown-like appearance when complexed with a cation. numberanalytics.com He then conducted systematic studies on the synthesis and binding properties of a variety of crown ethers. wikipedia.org

Pedersen's pioneering work laid the foundation for the field of supramolecular chemistry. numberanalytics.comresearchgate.net His discoveries were expanded upon by Donald J. Cram and Jean-Marie Lehn, who developed three-dimensional and cage-like molecules (cryptands), respectively, with even higher selectivity for binding ions. wikipedia.orglindau-nobel.orgwikipedia.org In recognition of their groundbreaking contributions to the "development and use of molecules with structure-specific interactions of high selectivity," Pedersen, Cram, and Lehn were jointly awarded the Nobel Prize in Chemistry in 1987. openedition.orgnumberanalytics.comwikipedia.org

Overview of Functionalized Benzo-Crown Ethers in Chemical Sciences

Functionalized benzo-crown ethers are a significant subclass of crown ethers that incorporate a benzene (B151609) ring into the macrocyclic structure. This aromatic unit provides a scaffold for introducing various functional groups, which can modulate the electronic properties, solubility, and binding capabilities of the crown ether. iipseries.org The functionalization of the benzo group allows for the creation of more complex and task-specific host molecules.

A common method for derivatizing these compounds is through aromatic electrophilic substitution reactions. iipseries.org For example, formylation of dibenzo-18-crown-6 can be achieved with high yields using hexamethylenetetramine and trifluoroacetic acid as a catalyst. mdpi.com This process introduces formyl groups onto the benzene rings, which can then be used in subsequent reactions to build more elaborate structures, such as those incorporating benzimidazoles. mdpi.com

Functionalized benzo-crown ethers have found applications in various domains:

Ion-Selective Electrodes and Sensors: The ability to tune the binding affinity and selectivity by modifying the functional groups makes these compounds excellent candidates for use in sensors that can detect specific ions. mdpi.com

Phase Transfer Catalysis: Like their non-functionalized counterparts, they can act as phase transfer catalysts, with the added benefit that their solubility and catalytic activity can be fine-tuned. iipseries.org

Biomimetic Chemistry: They are used to create synthetic ion channels in biological membranes, mimicking the function of natural ionophores. nih.gov

Materials Science: Functionalized benzo-crown ethers can be incorporated into polymers to create materials with specific ion-transport properties for applications like membranes and adsorbents. utwente.nl

Research Landscape and Potential of 4'-Acetylbenzo-18-crown 6-Ether

This compound is a specific functionalized benzo-crown ether that features an acetyl group attached to the benzene ring. scbt.com This electron-withdrawing group influences the electronic environment of the crown ether cavity, which can affect its complexation behavior.

| Property | Value |

| Molecular Formula | C18H26O7 |

| Molecular Weight | 354.39 g/mol |

| CAS Number | 41855-35-0 |

| Appearance | White to almost white powder or crystals |

| Melting Point | 77 - 81 °C |

Table created with data from scbt.comchemicalbook.com

Research on this compound has explored its utility in several areas:

Ion-Selective Membranes: It is used in the creation of membranes that can selectively transport specific ions, which is valuable for electrochemical sensors and other analytical devices. chemimpex.com

Coordination Chemistry: It serves as a complexing agent, enhancing the solubility and stability of metal ions in various solutions, which has implications for catalysis and materials science. chemimpex.com Thermodynamic studies have been conducted to determine the stability constants of its complexes with different cations. oup.com

Synthetic Ion Channels: Research has investigated its ability to form ion channels in biological membranes, with studies showing that its ion transport activity can be dependent on the type of cation present. nih.gov

The presence of the acetyl group provides a reactive handle for further chemical modifications, opening up possibilities for creating more complex supramolecular systems. Future research may focus on leveraging this functionality to develop advanced materials for targeted drug delivery, sophisticated catalytic systems, and highly selective sensors. chemimpex.com

Structure

3D Structure

Properties

IUPAC Name |

1-(2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-trien-20-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O7/c1-15(19)16-2-3-17-18(14-16)25-13-11-23-9-7-21-5-4-20-6-8-22-10-12-24-17/h2-3,14H,4-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOVDFSVHYMATAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)OCCOCCOCCOCCOCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20394776 | |

| Record name | 4'-Acetylbenzo-18-crown 6-Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41855-35-0 | |

| Record name | 4'-Acetylbenzo-18-crown 6-Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Acetylbenzo-18-crown 6-Ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 4'-Acetylbenzo-18-crown 6-Ether

The introduction of an acetyl group onto the benzo-18-crown-6 (B86084) framework is a key transformation that yields the target compound. This is typically achieved through electrophilic aromatic substitution on the electron-rich benzene (B151609) ring of the crown ether.

The direct acylation of benzo-crown ethers is a primary route to acetylated derivatives. This electrophilic substitution reaction, a variant of the Friedel-Crafts acylation, introduces an acyl group onto the aromatic ring of the crown ether. Research has shown that benzo-crown ethers can be acylated using carboxylic acids in the presence of a catalyst. nih.govresearchgate.net

Commonly employed methods include:

Reaction with Carboxylic Acids and Eaton's Reagent: Benzo-18-crown-6 can be treated with carboxylic acids, such as acetic acid, in the presence of Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) to yield the corresponding acylated crown ether. iipseries.org

Acylation using Polyphosphoric Acid (PPA): A mixture of a carboxylic acid and PPA can serve as an effective medium for the acylation of both benzo- and dibenzo-crown ethers. iipseries.orgresearchgate.net

Acetates as Acetyl Source: In some methodologies, particularly for dibenzo crown ethers, metal acetates have been used as the source of the acetyl group in polyphosphoric acid. The complexation of the acetate's counter-cation by the crown ether was found to influence the reaction's rate and regioselectivity. iipseries.org

The reactivity of the acylating agent is a critical factor. Studies on the Grignard reaction to produce diacetyldibenzo-18-crown-6 showed a clear trend in product yield based on the electrophilicity of the carbonyl carbon in the acetyl source: acetic acid chloride (48%) > acetic anhydride (B1165640) (37%) > ethyl acetate (B1210297) (22%). bio-conferences.org

| Reagent System | Substrate | Product | Yield | Reference |

| Carboxylic Acid / Eaton's Reagent | Benzo-18-crown-6 | 4'-Acylbenzo-18-crown-6 | - | nih.goviipseries.org |

| Carboxylic Acid / Polyphosphoric Acid | Benzo-crown ethers | 4'-Acylbenzo-crown ethers | Comparable to Eaton's Reagent | iipseries.org |

| Acetic Acid / Zinc Chloride | Benzo-18-crown-6 | Hexadecanoyl-benzo-18-crown-6 | - | researchgate.net |

| Acetic Acid Chloride / Grignard Reagent | 4',4''-Diiododibenzo-18-crown-6 | 4',4''-Diacetyldibenzo-18-crown-6 | 48% | bio-conferences.org |

The synthesis of this compound relies on the availability of its precursor, Benzo-18-crown-6. The direct functionalization of this pre-formed macrocycle is often more efficient than building the entire functionalized crown ether from scratch. rsc.orgresearchgate.net This approach allows for the introduction of the acetyl group in a late stage of the synthesis. The methods described under acylation approaches are the primary examples of preparing this compound from its direct precursor. nih.goviipseries.org The reaction involves an electrophilic attack on the benzene ring of the existing crown ether molecule.

General Principles of Macrocyclic Polyether Synthesis

The construction of the macrocyclic polyether ring itself is a foundational aspect of crown ether chemistry. The specific size and composition of the ring are crucial for its selective cation-binding properties.

The most fundamental and widely used method for synthesizing crown ethers is the modified Williamson ether synthesis. vedantu.comtdl.org This reaction involves the nucleophilic substitution between an alkoxide and an alkyl halide. richmond.edu For crown ethers, this is typically a reaction between a diol and a dihalide.

The synthesis of 18-crown-6 (B118740), for example, can be achieved by reacting triethylene glycol with 1,2-bis(2-chloroethoxy)ethane (B86423) in the presence of a base like potassium hydroxide. wikipedia.orgorgsyn.org The potassium cation acts as a "template," organizing the reacting molecules around it and promoting the intramolecular cyclization to form the 18-membered ring, rather than intermolecular polymerization. vedantu.com This template effect is a cornerstone of efficient macrocycle synthesis. For benzo-crown ethers, the synthesis is adapted to start with a catechol derivative, which provides the benzene ring segment of the final macrocycle. rsc.orgunibo.it

The formation of macrocycles is essentially a competition between intramolecular cyclization (forming cyclic oligomers) and intermolecular reaction (forming linear polymers). To favor the formation of macrocyclic oligomers (MCOs), reactions are often conducted under pseudo-high dilution conditions. mdpi.comacs.org In this technique, the reactants are added slowly to the reaction mixture, keeping their concentration low to favor the intramolecular reaction pathway. arkat-usa.org

Another advanced strategy is entropy-driven ring-opening polymerization (ED-ROP). mdpi.comarkat-usa.org This process involves the polymerization of large, strainless macrocyclic oligomers. At high concentrations, the linear polymer is favored due to higher conformational entropy. mdpi.com Conversely, the reverse reaction, cyclodepolymerization of a high molar mass polymer in a dilute solution, can be used to generate a mixture of MCOs. acs.orgreading.ac.uk These principles govern the synthesis of the polyether backbones used in compounds like this compound.

Derivatization and Functionalization Strategies for Crown Ethers

The ability to introduce functional groups onto the crown ether structure is vital for tailoring their properties for specific applications. researchgate.netunibo.it The benzene ring of benzo-crown ethers provides a convenient handle for such modifications through electrophilic aromatic substitution. rsc.org

Besides the acylation to produce this compound, other functional groups can be introduced:

Nitration: Dibenzo-18-crown-6 (B77160) can be nitrated, and the resulting nitro group can be subsequently reduced to an amine. mdpi.com

Formylation: Formyl groups can be introduced, providing a precursor for other functionalities. iipseries.org

Sulfonation: Benzo-crown ethers can be sulfonated using sulfuric acid in acetonitrile. iipseries.org

Alkylation: Acylated crown ethers can be reduced to their corresponding alkyl derivatives. iipseries.org

These functionalized derivatives, including this compound, can serve as versatile intermediates. For instance, the 4'-amino derivative of benzo-18-crown-6 can be further modified by acylation or alkylation. sigmaaldrich.com This highlights the modular nature of crown ether chemistry, where a foundational macrocycle can be extensively modified to create a diverse library of compounds with unique characteristics.

| 4'-Substituent | Precursor | Reagents/Method | Key Application/Characteristic of Derivative | Reference |

| Acetyl | Benzo-18-crown-6 | Acetic Acid / Eaton's Reagent | Intermediate for further synthesis | nih.goviipseries.org |

| Nitro | Dibenzo-18-crown-6 | Nitrating Agent | Precursor for amino derivatives, fluorescence applications | mdpi.com |

| Amino | 4'-Nitrobenzo-18-crown-6 | Reduction | Ion recognition, further functionalization | mdpi.comsigmaaldrich.com |

| Formyl | Dibenzo-18-crown-6 | Vilsmeier-Haack or similar | Precursor for other functional groups | iipseries.org |

| Alkyl | 4'-Acylbenzo-18-crown-6 | Reduction (e.g., Triethylsilane) | Modified lipophilicity | iipseries.org |

Introduction of Aromatic Substituents

The most direct method for the synthesis of 4'-Acetylbenzo-18-crown-6-ether is the Friedel-Crafts acylation of benzo-18-crown-6. This electrophilic aromatic substitution reaction introduces an acetyl group onto the benzene ring of the crown ether.

Improved procedures for the synthesis of alkanoyl- and aroylbenzo crown ethers have been reported. acs.org The acylation of dibenzo-18-crown-6 with alkali-metal acetates in polyphosphoric acid has been studied as a method to produce mono- and diacetyldibenzo-18-crown-6. researchgate.net The reaction of dibenzo-18-crown-6 complexes with metal acetates in polyphosphoric acid has been proposed as a new method for this synthesis. researchgate.net

The formylation of benzo-18-crown-6, a closely related transformation, can be achieved using hexamethylenetetramine and trifluoroacetic acid or methanesulfonic acid, following a modification of the Duff reaction. oup.com This method has been shown to produce 4'-formylbenzo-18-crown-6 in excellent yields. oup.com

Table 1: Methods for the Introduction of Aromatic Substituents on Benzo-Crown Ethers

| Reaction Type | Reagents and Conditions | Product | Reference(s) |

| Friedel-Crafts Acylation | Acetic anhydride, polyphosphoric acid | 4'-Acetylbenzo-18-crown-6 | acs.org |

| Friedel-Crafts Acylation | Alkali-metal acetates, polyphosphoric acid | Mono- and diacetyldibenzo-18-crown-6 | researchgate.net |

| Friedel-Crafts Acylation | Carboxylic acids, Eaton's reagent | Monoacylated benzo crown-ethers | researchgate.net |

| Formylation (Duff Reaction) | Hexamethylenetetramine, trifluoroacetic acid | 4'-Formylbenzo-18-crown-6 | oup.com |

| Halogenation | N-halosuccinimides, acid catalyst | Halogenated benzo-crown ethers | iipseries.org |

| Alkylation | Alcohols, polyphosphoric acid or sulfuric acid | Alkylbenzo crown ethers | rsc.org |

Synthesis of Related Benzo-Crown Ether Derivatives

The acetyl group in 4'-Acetylbenzo-18-crown-6-ether serves as a versatile handle for further chemical modifications, leading to a wide array of benzo-crown ether derivatives with diverse functionalities.

For instance, the formyl group of 4'-formylbenzo-18-crown-6 can be a precursor to other functional groups. jocpr.com New derivatives of dibenzo-18-crown-6 containing hydrazone groups have been synthesized from the corresponding 4,4'-diformyl derivative. jocpr.com Similarly, the synthesis of benzo and dibenzo-crown ethers linked to azulenyl moieties by an imine or keto group has been reported, with the ketones generated via Friedel-Crafts acylation. lew.ro

The amino group is another common substituent. The synthesis of 4'-aminobenzo-18-crown-6 (B2564457) has been documented, providing a key intermediate for further derivatization. tdl.org A series of proton-ionizable benzo-18-crown-6 lariat (B8276320) ethers has also been prepared. tdl.orgtdl.org

Furthermore, the direct functionalization of pre-formed crown ethers is a valuable, though less explored, alternative to templated macrocyclization. rsc.org This approach can significantly reduce the synthetic effort required to prepare specialized crown ethers. rsc.org For example, alkylbenzo crown ethers can be prepared in high yield by the reduction of the corresponding acyl- or α-hydroxyalkylbenzo crown ether compounds. acs.org

Table 2: Examples of Synthesized Benzo-Crown Ether Derivatives

| Derivative Class | Synthetic Approach | Starting Material | Reference(s) |

| Hydrazones | Condensation | 4,4'-Diformyldibenzo-18-crown-6 and substituted hydrazides | jocpr.com |

| Azulene-linked | Condensation or Friedel-Crafts acylation | Amino-substituted benzo-crown ethers or dibenzo-crown ether and (azulene-1-yl)-carboxylic acid chloride | lew.roresearchgate.net |

| Amino derivatives | Reduction of nitro derivatives | 4'-Nitrobenzo-18-crown-6 | tdl.org |

| Lariat ethers | Alkylation of aminobenzo crown ethers | 4'-Aminobenzo-18-crown-6 | tdl.orgtdl.org |

| Alkylbenzo ethers | Reduction of acyl derivatives | Acylbenzo crown ethers | acs.org |

| Carboxylic acids | Oxidation of formyl or acetyl derivatives | 4'-Formylbenzo-18-crown-6 or 4'-Acetylbenzo-18-crown-6 |

Purification Techniques for Macrocyclic Compounds in Research

The purification of macrocyclic compounds like 4'-Acetylbenzo-18-crown-6-ether is a critical step to ensure high purity for subsequent reactions and applications. The inherent properties of crown ethers, such as their tendency to form complexes and their solubility characteristics, often necessitate specialized purification methods.

Chromatography is a widely used technique for the purification of crown ethers. Flash chromatography using a quaternary solvent system has been successfully employed for the purification of complex mixtures of benzocrown ether derivatives. santaisci.com This method allows for the online switching between solvents of different polarities to achieve good resolution for each component in the sample. santaisci.com Column chromatography on silica (B1680970) gel is also a standard method for purifying crown ether derivatives. iipseries.orglew.roresearchgate.net

Recrystallization is another common and effective purification method. Crude 18-crown-6 can be purified by recrystallization from hot acetonitrile, where it initially forms an insoluble solvate. orgsyn.org The choice of solvent is crucial and can significantly impact the purity of the final product.

A unique purification method for crown ethers involves selective complexation . A safe and efficient procedure for the isolation and purification of crown ethers has been developed based on the formation of an insoluble 1:1 complex with solid metal salts of 1,n-alkanedisulfonic acids. google.com This method can replace repeated vacuum distillations, which have been reported to be hazardous. google.com Similarly, a method for separating and purifying crown ether stereoisomers involves inducing complex deposition with a metal strontium salt. google.com

Table 3: Purification Techniques for Crown Ethers

| Purification Technique | Description | Application Example | Reference(s) |

| Flash Chromatography | Utilizes a multi-solvent system to separate complex mixtures based on polarity. | Purification of a benzocrown ether derivative. | santaisci.com |

| Column Chromatography | Separation on a stationary phase (e.g., silica gel) with a mobile phase. | Purification of various benzo- and dibenzo-crown ether derivatives. | iipseries.orglew.roresearchgate.net |

| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to crystallize upon cooling. | Purification of 18-crown-6 from acetonitrile. | orgsyn.org |

| Selective Complexation | Formation of an insoluble complex with a metal salt to precipitate the crown ether from solution. | Isolation of crown ethers using alkaline earth metal alkanedisulfonates or strontium salts. | google.com |

Advanced Spectroscopic and Structural Characterization

Spectroscopic Analysis of 4'-Acetylbenzo-18-crown 6-Ether and its Complexes

Spectroscopic methods are fundamental in elucidating the intricate details of molecular structure and behavior. For 4'-Acetylbenzo-18-crown-6-ether, techniques such as NMR, IR, Raman, UV-Vis, and mass spectrometry are indispensable for understanding its structural integrity and its interactions with various cations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Complexation Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of 4'-Acetylbenzo-18-crown-6-ether and studying the dynamics of its complexation with metal ions.

¹H NMR spectra are instrumental in verifying the presence of key functional groups. For instance, the acetyl group's methyl protons typically appear as a sharp singlet, while the protons on the benzene (B151609) ring and the ethylene (B1197577) oxide units of the crown ether ring produce distinct signals. The chemical shifts of the crown ether protons are particularly sensitive to the presence of a complexed cation. Upon complexation, the electron density around the ether oxygen atoms changes, leading to noticeable shifts in the corresponding proton signals, providing clear evidence of ion binding.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbonyl carbon of the acetyl group and the aromatic carbons exhibit characteristic chemical shifts. Similar to proton NMR, the chemical shifts of the carbon atoms in the polyether ring are altered upon cation complexation, offering further proof of the host-guest interaction.

| ¹H NMR Data | |

| Protons | Chemical Shift (δ) in ppm |

| Acetyl methyl | ~2.55 |

| Crown ether oxygens | ~4.0 |

| Aromatic protons | ~6.6-7.3 |

This table presents typical ¹H NMR chemical shifts for 4'-Acetylbenzo-15-crown-5-ether, which are comparable to its 18-crown-6 (B118740) analogue.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of 4'-Acetylbenzo-18-crown-6-ether and its complexes. These techniques are particularly useful for identifying functional groups and observing changes in bond vibrations upon complexation.

In the IR spectrum of 4'-Acetylbenzo-18-crown-6-ether, a strong absorption band corresponding to the C=O stretching vibration of the acetyl group is a key diagnostic feature. The C-O-C stretching vibrations of the ether linkages in the crown ring also give rise to prominent bands. When the crown ether forms a complex with a metal ion, the vibrations of the ether backbone are perturbed. These changes, often observed as shifts in the C-O-C stretching frequencies, are indicative of the coordination between the ether oxygens and the cation.

Raman spectroscopy provides complementary information. The symmetric vibrations of the molecule, which may be weak or absent in the IR spectrum, can be observed in the Raman spectrum. This allows for a more complete vibrational analysis of the molecule and its complexes.

| IR Spectroscopy Data | |

| Vibrational Mode | **Frequency (cm⁻¹) ** |

| Carbonyl (C=O) stretch | ~1680 |

This table shows the characteristic IR absorption for the acetyl group in a similar compound, 4'-Acetylbenzo-15-crown-5-ether.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Metal Ion Sensing

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for studying the electronic transitions within 4'-Acetylbenzo-18-crown-6-ether and monitoring its interaction with metal ions, which is crucial for its application in metal ion sensing. chemimpex.com

The UV-Vis spectrum of 4'-Acetylbenzo-18-crown-6-ether is characterized by absorption bands arising from the π → π* and n → π* transitions of the benzene ring and the acetyl group. The position and intensity of these bands can be influenced by the solvent environment and, more importantly, by the complexation of a metal ion.

Upon binding a metal cation, the electronic environment of the chromophore (the benzo group) is altered. This perturbation can lead to a shift in the absorption maximum (a bathochromic or hypsochromic shift) or a change in the molar absorptivity. These spectral changes can be monitored to determine the stoichiometry and binding affinity of the crown ether-cation complex. This principle is the basis for the use of chromogenic crown ethers like 4'-Acetylbenzo-18-crown-6-ether in the development of optical sensors for specific metal ions. For example, acridono-18-crown-6 ethers have been studied for their potential in Pb²⁺ selective sensing. researchgate.net

Mass Spectrometry for Complex Stoichiometry and Identification

Mass spectrometry is an essential tool for the unambiguous identification of 4'-Acetylbenzo-18-crown-6-ether and the determination of the stoichiometry of its complexes. This technique provides a precise measurement of the mass-to-charge ratio (m/z) of ions.

The mass spectrum of the free ligand will show a molecular ion peak corresponding to its molecular weight. When the crown ether forms a complex with a metal cation, a new peak will appear in the mass spectrum at an m/z value corresponding to the mass of the crown ether plus the mass of the cation. This directly confirms the formation of the complex and reveals its stoichiometry. For example, a 1:1 complex with a sodium ion (Na⁺) would show a peak at the m/z of [4'-Acetylbenzo-18-crown-6-ether + Na]⁺. This method is highly sensitive and can be used to study complexation even at low concentrations.

| Predicted Collision Cross Section (CCS) Data | ||

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 355.17513 | 181.6 |

| [M+Na]⁺ | 377.15707 | 183.5 |

| [M-H]⁻ | 353.16057 | 187.6 |

| [M+NH₄]⁺ | 372.20167 | 183.2 |

| [M+K]⁺ | 393.13101 | 190.0 |

This table displays predicted mass spectrometry data for 4'-Acetylbenzo-18-crown-6-ether, illustrating the expected mass-to-charge ratios for various adducts. uni.lu

Crystallographic Studies of this compound Complexes

While spectroscopic methods provide valuable information about the structure and behavior of molecules in solution, X-ray crystallography offers a definitive view of their arrangement in the solid state.

X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of molecules and their complexes. For 4'-Acetylbenzo-18-crown-6-ether complexes, this method provides a wealth of information about the coordination geometry, bond lengths, bond angles, and intermolecular interactions.

X-ray diffraction studies on complexes of similar crown ethers, such as 18-crown-6 and dibenzo-18-crown-6 (B77160), have revealed how the flexible crown ether ring adapts its conformation to encapsulate different metal ions. irb.hrrsc.org The metal ion is typically coordinated to the oxygen atoms of the polyether ring, and the specific coordination number and geometry depend on the size of the cation. For instance, smaller cations might sit centrally within the cavity, while larger cations may be slightly displaced.

Conformational Analysis of the Macrocyclic Ring in Bound States

Upon complexation, the flexible 18-crown-6 ring adopts a more ordered and symmetrical conformation to optimize the coordination with the guest cation. Spectroscopic and crystallographic analyses of related crown ether complexes reveal that all six oxygen atoms of the macrocyclic ring typically participate in the coordination of the metal ion. rsc.org The ideal conformation for accommodating a cation like potassium (K⁺) is the highly symmetrical D₃d conformation, where the ether oxygens are pointed alternately up and down, creating a well-defined cavity. This arrangement facilitates the favorable all-gauche conformation of the ethylene-oxy units.

The size of the encapsulated cation plays a pivotal role in determining the precise geometry of the macrocyclic ring. Studies on a tetranitro-substituted dibenzo-18-crown-6, which is structurally analogous to 4'-Acetylbenzo-18-crown-6-ether, have demonstrated this dependence. In complexes with different alkali metal ions, the coordination structure of the crown ether is notably influenced by the ionic radius of the metal. rsc.org For instance, smaller cations like Na⁺ and K⁺ fit well within the cavity of the 18-crown-6 ring. In contrast, larger cations such as Rb⁺ and Cs⁺ are often displaced from the mean plane of the oxygen atoms. rsc.org

This variation in cation positioning directly impacts the conformation of the entire macrocycle, including the orientation of the benzo group. The dihedral angle between the two phenyl rings in dibenzo-substituted crown ethers has been shown to change significantly with the size of the complexed cation. rsc.org This indicates a degree of flexibility in the macrocyclic framework, allowing it to adapt to the steric requirements of the guest ion.

The inclusion of a guest cation into the cavity of 18-crown-6 and its derivatives generally leads to a more rigid and symmetric D₃d conformation of the macrocycle. This structural organization is a key factor in the stability of the resulting complex.

The following table summarizes the structural data obtained from the crystallographic analysis of tetranitro-dibenzocrown-6 complexes with various alkali metal iodides in acetonitrile. This data provides a strong indication of the expected conformational changes in 4'-Acetylbenzo-18-crown-6-ether upon complexation.

| Guest Cation (M⁺) | Average M⁺-O Distance (Å) | Dihedral Angle between Phenyl Rings (°) | Coordination Number from CH₃CN |

|---|---|---|---|

| Na⁺ | 2.69 | 123 | 2 |

| K⁺ | 2.81 | 124 | 3 |

| Rb⁺ | 3.02 | 139 | 1 |

| Cs⁺ | 3.24 | 130 | 0 |

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Investigations of 4'-Acetylbenzo-18-crown 6-Ether Complexes

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to study the complexation behavior of crown ethers.

DFT calculations are instrumental in determining the interaction energies and binding affinities between crown ethers and various cations. For the related dibenzo-18-crown-6 (B77160) (DB18C6), DFT studies have been performed to calculate the bond dissociation free energies (BDFE) of its complexes with alkali metal cations (Li⁺, Na⁺, K⁺, Rb⁺, and Cs⁺) in an aqueous solution. nih.gov These calculations, performed at the B3LYP/6-311++G(d,p)//B3LYP/6-31+G(d) level of theory, show that the BDFE is largest for the K⁺-DB18C6 complex. nih.gov This theoretical finding aligns with experimental observations and highlights the selectivity of the 18-crown-6 (B118740) cavity for potassium ions. nih.gov

In the gas phase, the binding affinity of DB18C6 is predicted to be stronger for smaller metal cations like Li⁺ and Na⁺ compared to K⁺. nih.gov However, in an aqueous solution, the trend is reversed, underscoring the critical role of solvation effects in determining binding selectivity. nih.gov It is anticipated that this compound would exhibit similar trends, although the electron-withdrawing nature of the acetyl group might slightly modulate the interaction energies.

| Cation | Calculated BDFE (kcal/mol) | Experimental BDFE (kcal/mol) |

|---|---|---|

| Li⁺ | -16.1 | -16.5 |

| Na⁺ | -21.0 | -22.1 |

| K⁺ | -25.5 | -27.7 |

| Rb⁺ | -23.7 | -25.7 |

| Cs⁺ | -21.2 | -23.6 |

Upon complexation, a transfer of charge occurs from the electron-rich oxygen atoms of the crown ether to the guest cation. DFT studies on aza-crown ethers, which are analogs of 18-crown-6 where oxygen atoms are replaced by nitrogen, have shown that the number of nitrogen atoms in the crown ether cavity plays a dominant role in the binding selectivity, with more nitrogen atoms leading to increased interaction energies. unram.ac.id This is attributed to enhanced charge transfer from the ligand to the metal ion. unram.ac.id

For this compound, the acetyl group, being electron-withdrawing, would likely influence the electron density on the adjacent benzene (B151609) ring and, to a lesser extent, the oxygen atoms of the crown ether cavity. This could potentially affect the charge transfer dynamics upon complexation. Theoretical calculations on similar systems have utilized methods like Natural Population Analysis (NPA) to quantify the charge transfer between the host and guest molecules. semanticscholar.org

The conformation of the crown ether is a crucial factor in its ability to bind cations. DFT calculations have been employed to predict the most stable geometries of both the free crown ether and its complexes. For DB18C6, conformational analysis has shown that the molecule is non-planar, which allows it to exist as optically active enantiomers. nih.gov The structure is stabilized by intramolecular hydrogen bonds. nih.gov

Upon complexation with a cation, the crown ether typically undergoes a conformational change to encapsulate the guest ion effectively. For instance, in complexes of diaza-18-crown-6, the ligand adopts a trans-arrangement of its substituents to chelate the cation. scienceopen.com It is expected that this compound would also exhibit distinct conformational preferences in its free and complexed states, which could be elucidated through detailed DFT calculations.

Molecular Dynamics (MD) Simulations of Host-Guest Systems

Molecular dynamics simulations provide a means to study the dynamic behavior of molecules and their interactions over time.

MD simulations have been used to investigate the process of cation encapsulation by and release from crown ethers. These simulations can reveal the step-by-step mechanism of how a cation enters the crown ether cavity, the conformational changes that occur in the host molecule, and the timescale of these events. Studies on dicyclohexano-18-crown-6, another derivative of 18-crown-6, have explored the binding of divalent lanthanide and actinide ions, providing insights into the coordination of the cation with the oxygen atoms of the polyether ring. nih.gov

The flexibility of the crown ether is a key determinant of its ability to bind and release cations. MD simulations can quantify this flexibility and relate it to the kinetics of complexation. For this compound, simulations could predict how the acetyl group might influence the flexibility of the benzo moiety and, consequently, the dynamics of cation exchange.

The solvent plays a critical role in the stability of host-guest complexes. MD simulations can explicitly model the solvent molecules and their interactions with both the host and the guest. This allows for a detailed investigation of the solvent shell structure around the complex and its impact on stability. researchgate.net

Quantitative Structure-Activity Relationships (QSAR) in Crown Ether Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity . In the context of crown ether design, QSAR models can be instrumental in predicting the binding affinity, selectivity, and transport efficiency of novel derivatives based on their molecular descriptors.

While specific QSAR studies focusing exclusively on 4'-Acetylbenzo-18-crown-6-ether are not extensively documented in the literature, the principles of QSAR are broadly applicable to this class of compounds. A typical QSAR study involves the following steps:

Data Set Selection: A series of crown ether derivatives with known binding affinities or activities is compiled. For instance, a study could involve various substituted benzo-18-crown-6 (B86084) ethers.

Descriptor Calculation: A wide range of molecular descriptors for each compound is calculated. These can be categorized as:

Constitutional: Molecular weight, number of atoms, etc.

Topological: Describing the connectivity of atoms.

Geometrical: Related to the 3D structure of the molecule.

Quantum Chemical: Such as dipole moment, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potentials.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are employed to build a mathematical model that links the descriptors to the observed activity .

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability nih.govacs.org.

Theoretical Prediction of Selectivity and Binding Mechanisms

Theoretical methods, particularly Density Functional Theory (DFT), have proven to be highly effective in predicting the selectivity and elucidating the binding mechanisms of crown ethers with various cations nih.govunram.ac.id. While direct computational studies on 4'-Acetylbenzo-18-crown-6-ether are limited, extensive research on the closely related dibenzo-18-crown-6 (DB18C6) provides a solid foundation for understanding its behavior nih.govnih.gov.

Cation Selectivity: The selectivity of a crown ether for a particular cation is a delicate balance of several factors, including the "size-fit" concept, the nature of the cation (charge and size), the conformational flexibility of the ligand, and solvation effects nih.gov. DFT calculations can quantify the binding energies of crown ether-cation complexes, providing a theoretical basis for predicting selectivity.

For instance, studies on DB18C6 have shown that it exhibits a strong preference for the potassium ion (K+) among alkali metal cations in aqueous solution nih.gov. This selectivity is not solely dictated by the match between the cation size and the cavity diameter but is significantly influenced by the solvation energies of the cation and the complex nih.gov. The presence of the electron-withdrawing acetyl group in 4'-Acetylbenzo-18-crown-6-ether is expected to modulate the electron density of the aromatic ring and the adjacent ether oxygen atoms. This, in turn, could influence the electrostatic interactions with the cation and alter the binding energies and selectivity profile compared to the unsubstituted DB18C6.

Binding Mechanisms: Theoretical calculations provide detailed insights into the geometry of the host-guest complexes. Upon complexation, the crown ether undergoes a conformational change to wrap around the cation, optimizing the coordination of the ether oxygen atoms with the metal ion. DFT calculations can predict the most stable conformations of the free and complexed crown ether, as well as the bond lengths and angles involved in the coordination nih.gov.

Solvation Effects: The role of the solvent is critical in determining the binding selectivity in solution. Continuum solvation models, such as the Conductor-like Polarizable Continuum Model (CPCM), are often employed in DFT calculations to account for the effect of the solvent nih.gov. These models have successfully reproduced the experimental binding selectivity of DB18C6 in aqueous solution by considering the free energies of solvation of the reactants and products nih.govresearchgate.net. The solvation energy of the complex plays a key role, and non-electrostatic interactions like dispersion can be significant nih.govresearchgate.net.

The following table presents theoretical bond dissociation free energies (BDFE) for dibenzo-18-crown-6 with various alkali metal cations in an aqueous solution, calculated using DFT with a continuum solvation model. This data illustrates the theoretical prediction of K+ selectivity.

| Cation | Ionic Radius (Å) | Calculated Bond Dissociation Free Energy (kcal/mol) in Aqueous Solution |

|---|---|---|

| Li⁺ | 0.76 | -4.8 |

| Na⁺ | 1.02 | -8.2 |

| K⁺ | 1.38 | -10.1 |

| Rb⁺ | 1.52 | -9.1 |

| Cs⁺ | 1.67 | -8.0 |

Data adapted from theoretical calculations on the closely related dibenzo-18-crown-6 nih.govresearchgate.net.

This theoretical framework allows for a deep understanding of the factors governing the binding selectivity and mechanism of 4'-Acetylbenzo-18-crown-6-ether, providing a powerful predictive tool for its application in various fields.

Future Research Directions and Perspectives

Rational Design of Next-Generation 4'-Acetylbenzo-18-crown 6-Ether Derivatives with Enhanced Properties

The future development of this compound (4'-AcB18C6) derivatives is centered on the rational design of new molecules with superior selectivity, efficiency, and functionality. The acetyl group on the benzene (B151609) ring serves as a key synthetic handle for a variety of chemical modifications, allowing for the introduction of diverse functional groups to tailor the molecule's properties.

Future research will likely focus on several key areas of modification. One promising avenue is the synthesis of derivatives with enhanced ion recognition capabilities. By strategically adding electron-donating or electron-withdrawing groups to the benzo moiety, researchers can fine-tune the electronic properties of the crown ether cavity, thereby altering its affinity and selectivity for specific cations. For instance, the introduction of additional ligating sites, such as pendant arms containing donor atoms (N, O, S), can lead to the creation of lariat (B8276320) ethers with three-dimensional binding cavities, which may offer significantly higher selectivity for target ions compared to the parent 2D macrocycle. chemimpex.com

Another area of exploration is the development of "smart" crown ethers that respond to external stimuli such as light, pH, or temperature. This can be achieved by incorporating photoresponsive units (e.g., azobenzene), pH-sensitive groups, or thermoresponsive polymers. Such derivatives could find applications in controlled release systems and molecular switches.

The synthesis of bis(crown ether)s, where two 4'-AcB18C6 units are linked together, presents another exciting direction. These molecules can exhibit cooperative binding effects, leading to enhanced stability and selectivity for larger or multiple cations. The nature and length of the linker can be varied to control the spatial arrangement of the two crown ether rings, allowing for the precise targeting of specific metal ions.

Table 1: Strategies for Derivative Design and Potential Enhancements

| Modification Strategy | Target Property Enhancement | Potential Application |

| Introduction of Pendant Arms | Increased ion selectivity and stability | Ion-selective electrodes, sensors |

| Incorporation of Photoresponsive Units | Light-controlled ion binding and release | Molecular switches, smart materials |

| Synthesis of Bis(crown ether)s | Cooperative binding, enhanced stability | Selective ion extraction, catalysis |

| Polymerization | Immobilization, reusability | Separation membranes, catalysts |

Integration of this compound into Nanomaterials and Supramolecular Architectures

The integration of 4'-AcB18C6 and its derivatives into larger, more complex systems like nanomaterials and supramolecular architectures is a rapidly growing field of research. This approach aims to combine the unique molecular recognition properties of the crown ether with the novel physical and chemical properties of nanoscale and supramolecular materials.

Nanomaterial Integration:

One promising direction is the functionalization of nanoparticles with 4'-AcB18C6. For example, silica (B1680970) gels functionalized with benzo-18-crown-6-ether have been developed for the selective adsorption of Ca²⁺ ions. nih.gov Similarly, graphene quantum dots (GQDs) and magnetic nanoparticles have been functionalized with crown ethers to create novel materials for ion sensing and separation. nih.govresearchgate.netmdpi.com The acetyl group of 4'-AcB18C6 provides a convenient anchor point for covalent attachment to the surface of these nanomaterials. Such hybrid materials could be used in a variety of applications, including:

Selective Ion Separation: Magnetic nanoparticles functionalized with 4'-AcB18C6 could be used to selectively remove specific metal ions from solution, with the magnetic core allowing for easy separation and recovery of the material. researchgate.net

Targeted Drug Delivery: Nanoparticles coated with 4'-AcB18C6 derivatives could be designed to target specific cells or tissues by recognizing and binding to particular cell surface receptors. The crown ether could also act as a gatekeeper, releasing a drug cargo in response to specific ionic concentrations. nih.gov

Advanced Sensors: The integration of 4'-AcB18C6 into nanomaterials like GQDs can lead to enhanced sensitivity and selectivity in electrochemical and fluorescent sensors for metal ions. nih.gov

Supramolecular Architectures:

4'-AcB18C6 is an excellent building block for the construction of complex supramolecular architectures through non-covalent interactions. These interactions, which include hydrogen bonding, host-guest interactions, and metal coordination, allow for the self-assembly of crown ether molecules into well-defined structures such as:

Polymers and Hydrogels: Crown ethers can be incorporated into polymer backbones or as side chains to create materials with tunable properties. researchgate.net For example, amphiphilic copolymers containing benzo-18-crown-6 (B86084) have been synthesized to form micelles that can be used for the K⁺-triggered release of drugs and gold nanoparticles. nih.govmdpi.com Crown ether-based hydrogels can also be designed to swell or shrink in response to specific ions, making them suitable for use as sensors and actuators. thno.org

Metallacycles and Cages: The ability of crown ethers to bind metal ions can be exploited to drive the self-assembly of complex, three-dimensional structures like metallacycles and cages. These structures can encapsulate guest molecules and act as nanoscale reactors or delivery vehicles. nih.gov

Rotaxanes and Catenanes: 4'-AcB18C6 can serve as the macrocyclic component in mechanically interlocked molecules like rotaxanes and catenanes. These "molecular machines" can exhibit controlled motion at the molecular level, with potential applications in molecular electronics and smart materials. nd.edu

Table 2: Examples of Integrated Systems and Their Functions

| Integrated System | Function |

| Crown Ether-Functionalized Silica Gel | Selective ion adsorption |

| Crown Ether-Grafted Graphene Quantum Dots | Electrochemical and fluorescent ion sensing |

| Crown Ether-Coated Magnetic Nanoparticles | Targeted ion removal and recovery |

| Crown Ether-Containing Amphiphilic Copolymers | Stimuli-responsive drug and nanoparticle release |

| Self-Assembled Crown Ether Metallacycles | Host-guest chemistry, nanoscale reactors |

Exploration of Novel Application Domains for Functionalized Crown Ethers

The unique properties of functionalized crown ethers, including 4'-AcB18C6 derivatives, are paving the way for their use in a variety of novel and emerging application domains beyond traditional analytical and separation chemistry.

One of the most exciting areas is the development of stimuli-responsive drug delivery systems . By incorporating crown ethers into hydrogels or nanoparticles, it is possible to create "smart" carriers that release their therapeutic payload in response to specific biological triggers, such as changes in ion concentrations. nih.govthno.orgtandfonline.com For example, a hydrogel containing crown ether moieties could be designed to swell and release a drug when the concentration of a particular ion, like K⁺, reaches a certain threshold. thno.org This approach could lead to more targeted and effective therapies with fewer side effects.

Another promising application is in the field of smart materials . Crown ether-functionalized materials can be designed to change their properties, such as color, fluorescence, or shape, in response to the binding of a specific ion. This has led to the development of:

Chemosensors: Crown ether derivatives are being used to create highly selective and sensitive sensors for a wide range of analytes, from metal ions to small organic molecules. mdpi.com These sensors can be based on colorimetric, fluorescent, or electrochemical detection methods.

Molecular Switches: The reversible binding of ions to crown ethers can be used to control the conformation and properties of a molecule, leading to the development of molecular switches that can be toggled between two or more states by the addition or removal of an ion.

Adaptive Materials: Researchers have created complex emulsions functionalized with crown ethers that can be programmed to reconfigure their morphology in response to specific chemical cues. These "chemo-intelligent" materials could have applications in areas such as microreactors and controlled payload release. researchgate.net

Furthermore, functionalized crown ethers are being explored for use as corrosion inhibitors . Certain dibenzo-18-crown-6 (B77160) derivatives have been shown to effectively protect mild steel from corrosion in acidic environments by adsorbing onto the metal surface and forming a protective layer. rsc.org

Table 3: Novel Application Domains for Functionalized Crown Ethers

| Application Domain | Specific Example | Underlying Principle |

| Stimuli-Responsive Drug Delivery | K⁺-responsive hydrogel for drug release | Ion-induced swelling/shrinking of the material |

| Smart Materials | Chemo-intelligent emulsions | Ion-mediated morphological reconfiguration |

| Advanced Sensors | Fluorescent sensors for metal ions | Ion binding modulating the fluorescence properties |

| Corrosion Inhibition | Dibenzo-18-crown-6 derivatives on mild steel | Adsorption and formation of a protective surface layer |

Advanced In Silico Approaches for Predictive Material Design and Discovery

Advanced computational methods are becoming increasingly indispensable in the field of crown ether chemistry, enabling the predictive design and discovery of new materials with tailored properties. These in silico approaches provide valuable insights into the fundamental interactions that govern the behavior of crown ethers, thereby guiding experimental efforts and accelerating the development of new functional materials.

Molecular Dynamics (MD) Simulations:

MD simulations are a powerful tool for studying the dynamic behavior of crown ethers and their complexes with ions in solution. researchgate.netnih.govnd.eduosti.gov By simulating the motions of atoms over time, researchers can:

Predict Ion Selectivity: MD simulations can be used to calculate the free energy of binding for different ions to a crown ether, allowing for the prediction of its selectivity. osti.gov This information is crucial for designing crown ethers for specific applications, such as ion separation or sensing.

Understand Complexation Mechanisms: Simulations can reveal the detailed mechanism of how an ion enters and binds to the crown ether cavity, including the role of solvent molecules. osti.gov

Investigate Conformational Changes: Crown ethers are flexible molecules that can adopt different conformations. MD simulations can be used to study how the conformation of a crown ether changes upon ion binding and how this affects its properties.

Density Functional Theory (DFT) Calculations:

DFT is a quantum mechanical method that is used to calculate the electronic structure of molecules. nih.govnih.govresearchgate.netmdpi.comresearchgate.netbohrium.com For crown ethers, DFT calculations can provide valuable information about:

Geometric and Electronic Structures: DFT can be used to accurately predict the three-dimensional structure of crown ethers and their complexes, as well as their electronic properties, such as charge distribution and molecular orbital energies. nih.govmdpi.com

Binding Energies: DFT calculations can provide highly accurate estimates of the binding energies between a crown ether and a metal ion, which is essential for understanding the stability of the complex. nih.gov

Spectroscopic Properties: DFT can be used to simulate various spectroscopic properties, such as infrared and UV-Vis spectra, which can aid in the characterization of new crown ether derivatives. mdpi.com

By combining these advanced in silico approaches, researchers can create a powerful workflow for the predictive design of new this compound derivatives. For example, DFT calculations can be used to screen a virtual library of potential derivatives to identify candidates with promising binding properties. The most promising candidates can then be further investigated using MD simulations to assess their behavior in a realistic solvent environment before committing to their synthesis and experimental characterization. This integrated computational and experimental approach holds great promise for the rapid discovery of next-generation functional materials based on crown ethers. mdpi.comdntb.gov.uanih.govresearchgate.net

Table 4: In Silico Methods and Their Applications in Crown Ether Research

| Computational Method | Key Applications | Predicted Properties |

| Molecular Dynamics (MD) | Studying dynamic behavior, ion selectivity, and complexation mechanisms | Free energy of binding, coordination numbers, conformational changes |

| Density Functional Theory (DFT) | Calculating electronic structure, binding energies, and spectroscopic properties | Optimized geometries, charge distribution, IR/UV-Vis spectra |

Q & A

Q. What are the standard synthesis protocols for 4'-Acetylbenzo-18-crown 6-Ether, and how can reaction conditions be optimized for higher yield?

Methodological Answer: The synthesis typically involves modifying benzo-18-crown-6 ether with acetyl groups. Key steps include:

- Acetylation : Reacting benzo-18-crown-6 with acetyl chloride or acetic anhydride under controlled acidic/basic conditions .

- Catalyst Selection : Use of Pd(OAc)₂ or CuI catalysts for efficient coupling, as seen in analogous crown ether derivatives (e.g., 4-nitrobenzo-18-crown-6 synthesis) .

- Purification : Recrystallization from ethanol or chloroform to isolate the product, with yields improved by optimizing stoichiometry (e.g., slow addition of nitric acid for nitro derivatives increased yield to 77%) .

Optimization Tips : - Monitor reactions via TLC to terminate at optimal conversion points.

- Adjust solvent polarity (e.g., chloroform/acetic acid mixtures) to enhance intermediate stability .

Q. How is this compound characterized using spectroscopic methods?

Methodological Answer:

- IR Spectroscopy : Identify acetyl C=O stretching bands (~1700 cm⁻¹) and crown ether C-O-C vibrations (~1100–1250 cm⁻¹). For example, nitro derivatives show C=O peaks at 1680 cm⁻¹ .

- ¹H-NMR : Key signals include aromatic protons (δ 6.8–7.5 ppm) and acetyl methyl groups (δ 2.1–2.5 ppm). For 4-amino derivatives, amine protons appear at δ 3.5–4.0 ppm .

- Elemental Analysis : Confirm C/H ratios (e.g., 73.27% C and 5.38% H for dibenzo-18-crown-6 derivatives) to verify purity .

Advanced Research Questions

Q. How do structural modifications (e.g., acetyl, nitro, or carboxyl groups) influence ion selectivity and binding affinity?

Methodological Answer:

- Substituent Effects :

- Acetyl Groups : Enhance hydrophobicity, improving selectivity for larger cations (e.g., K⁺ over Na⁺) due to steric and electronic effects .

- Carboxy Groups : Enable pH-dependent binding via deprotonation, useful for designing pH-responsive ionophores (e.g., Pb²⁺ extraction with dicyclohexano-18-crown-6) .

- Experimental Design :

- Use UV-Vis titration or conductometric methods to measure binding constants.

- Compare data across derivatives (e.g., 4'-carboxybenzo-18-crown-6 vs. acetyl analogs) to assess substituent impact .

Q. What strategies resolve contradictions in binding constant data from different analytical techniques?

Methodological Answer:

- Data Cross-Validation :

- Case Study :

Q. How can experimental design address challenges in synthesizing air- or moisture-sensitive derivatives?

Methodological Answer:

- Inert Conditions : Use Schlenk lines or gloveboxes for reactions involving moisture-sensitive intermediates (e.g., Pd-catalyzed couplings) .

- Stabilization Strategies :

Safety and Stability Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.